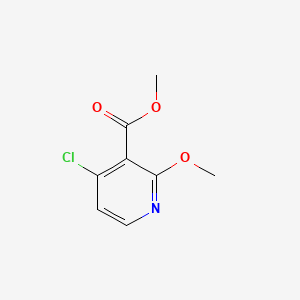

Methyl 4-chloro-2-methoxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)5(9)3-4-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZHMVMVSJXJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70739057 | |

| Record name | Methyl 4-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256826-55-7 | |

| Record name | Methyl 4-chloro-2-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-chloro-2-methoxynicotinate" chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of Methyl 4-chloro-2-methoxynicotinate (CAS No. 1256826-55-7). This document is intended to serve as a valuable resource for professionals in chemical synthesis and drug development, particularly in the burgeoning field of targeted protein degradation.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. While extensive experimental data on its physical properties is not widely published, the known and predicted properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | [1][2] |

| Molecular Weight | 201.61 g/mol | [1][2] |

| CAS Number | 1256826-55-7 | [1] |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds[3] |

| Purity | ≥98% | [1] |

| Boiling Point | ~290 °C at 760 mmHg (Predicted) | Based on isomer data[3] |

| Melting Point | Not available | |

| Solubility | Low solubility in water (Predicted) | Inferred from similar compounds[4] |

| Storage | Sealed in a dry place, room temperature | [2] |

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound starts from a suitable hydroxypyridine precursor. The synthesis involves chlorination followed by esterification.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity

The reactivity of this compound is dominated by the chloro-substituted pyridine ring. The chlorine atom at the 4-position is activated for nucleophilic aromatic substitution (SNAr) . This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.[5][6][7] The 4-position is particularly susceptible to attack.[5][7]

Furthermore, the chloro-substituent makes the molecule a suitable substrate for various transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Buchwald-Hartwig, and Negishi couplings. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Development

This compound is classified as a Protein Degrader Building Block .[1] This indicates its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][9][10] A PROTAC molecule consists of three components: a warhead (binds to POI), an E3 ligase ligand, and a linker.

This compound serves as a versatile scaffold or precursor for the linker component. The chloro and ester functionalities provide orthogonal handles for synthetic elaboration, allowing for the attachment of the warhead and E3 ligase ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 4. 914219-06-0 CAS MSDS (4-CHLORO-2-METHYL-NICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

"Methyl 4-chloro-2-methoxynicotinate" CAS number 1256826-55-7 properties

An In-depth Technical Guide on Methyl 4-chloro-2-methoxynicotinate (CAS Number: 1256826-55-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and applications of this compound, a compound of interest in modern drug discovery.

Core Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below, providing essential information for its use in a laboratory setting.

| Property | Value |

| CAS Number | 1256826-55-7 |

| Molecular Formula | C₈H₈ClNO₃[1] |

| Molecular Weight | 201.61 g/mol [1] |

| Purity | Typically ≥97%[2] |

| Synonyms | Methyl 4-chloro-2-methoxypyridine-3-carboxylate[2] |

| Storage | Sealed in a dry place at room temperature[2] |

Synthesis and Characterization

Proposed Synthetic Workflow

A logical synthetic approach would likely involve the chlorination of a suitable 2-methoxynicotinic acid precursor, followed by esterification to yield the final product. The general workflow for such a synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound. These protocols are illustrative and would require optimization for specific laboratory conditions.

Table of Hypothetical Experimental Parameters

| Experiment | Method | Key Parameters |

| Synthesis | Chlorination and Esterification | Chlorination: Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) could be used. Reaction temperature and time would need to be optimized. Esterification: Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions. |

| Purification | Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for compounds of similar polarity. |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H and ¹³C NMR: In a deuterated solvent such as CDCl₃ to confirm the chemical structure. Mass Spectrometry: To verify the molecular weight and isotopic pattern consistent with the presence of a chlorine atom. |

Application in Drug Discovery: A Building Block for PROTACs

Commercial suppliers have categorized this compound as a "Protein Degrader Building Block".[1] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.

A PROTAC molecule is composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The functional groups on this compound (the chloro, methoxy, and methyl ester moieties) provide versatile chemical handles for its incorporation into the linker or as part of the target-binding ligand of a PROTAC.

General Mechanism of PROTAC Action

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: Simplified logical flow of PROTAC-induced protein degradation.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, standard laboratory safety precautions for handling chlorinated organic compounds should be observed. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

References

Spectroscopic Analysis of Methyl 4-chloro-2-methoxynicotinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound Methyl 4-chloro-2-methoxynicotinate . Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure, alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in chemical synthesis and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈ClNO₃

-

Molecular Weight: 201.61 g/mol

-

CAS Number: 1256826-55-7

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | d | 1H | Pyridine Ring (H-6) |

| ~7.0 - 7.2 | d | 1H | Pyridine Ring (H-5) |

| ~3.9 - 4.1 | s | 3H | Methoxy (-OCH₃) |

| ~3.8 - 4.0 | s | 3H | Ester Methyl (-OCH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 167 | Ester Carbonyl (C=O) |

| ~160 - 162 | Pyridine Ring (C-2) |

| ~150 - 152 | Pyridine Ring (C-4) |

| ~145 - 147 | Pyridine Ring (C-6) |

| ~110 - 112 | Pyridine Ring (C-5) |

| ~108 - 110 | Pyridine Ring (C-3) |

| ~55 - 57 | Methoxy Carbon (-OCH₃) |

| ~52 - 54 | Ester Methyl Carbon (-OCH₃) |

| Solvent: CDCl₃, Frequency: 100 MHz |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Association |

| ~3100 - 3000 | C-H Stretch (Aromatic) |

| ~2950 - 2850 | C-H Stretch (Aliphatic -CH₃) |

| ~1730 - 1715 | C=O Stretch (Ester) |

| ~1600 - 1550 | C=C and C=N Stretch (Pyridine Ring) |

| ~1250 - 1200 | C-O Stretch (Ester and Ether) |

| ~800 - 750 | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 201 / 203 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 170 / 172 | [M - OCH₃]⁺ |

| 142 / 144 | [M - COOCH₃]⁺ |

| Ionization Method: Electron Ionization (EI) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify and label the major absorption bands in the spectrum and correlate them with known vibrational frequencies of the functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

-

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

In-depth Technical Guide: Methyl 4-chloro-2-methoxynicotinate as a Pyridine Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-methoxynicotinate is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a chloro, a methoxy, and a methyl ester group on the pyridine ring provides multiple reactive sites for synthetic transformations. The chloro substituent at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular fragments. The methoxy group at the 2-position and the methyl ester at the 3-position influence the electronic properties of the pyridine ring and can be further modified to modulate the physicochemical and pharmacological properties of the final compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 1256826-55-7 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Appearance | Solid | - |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in dry, Room Temperature | - |

Synthesis of this compound

A general procedure for a similar transformation, the synthesis of 4-chloro-6-methyl-nicotinic acid methyl ester, involves the treatment of 4-hydroxy-6-methylnicotinic acid with a chlorinating agent like phosphorus oxychloride, followed by esterification with methanol.[2]

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Key Reactions and Applications in Drug Discovery

The chloro substituent at the 4-position of this compound is the primary handle for derivatization, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems at the 4-position of the pyridine ring.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general protocol for the Suzuki-Miyaura coupling of a chloro-pyridine with an arylboronic acid is as follows:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chloro-pyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Add a suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Illustrative Suzuki-Miyaura Reaction Scheme:

References

An In-depth Technical Guide to Methyl 4-chloro-2-methoxynicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-2-methoxynicotinate has emerged as a valuable heterocyclic building block in the field of pharmaceutical sciences. Its unique substitution pattern on the pyridine ring offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, its role as an intermediate in synthetic chemistry, and a detailed experimental protocol for its application in a documented palladium-catalyzed cross-coupling reaction. While the specific discovery and historical timeline of this compound are not extensively documented in publicly available literature, its growing presence in patent literature underscores its importance in contemporary drug discovery programs.

Introduction

This compound (CAS Number: 1256826-55-7) is a substituted pyridine derivative that has gained traction as a key intermediate in the synthesis of complex organic molecules. The presence of a chloro, a methoxy, and a methyl ester group on the pyridine core provides multiple reactive sites for a variety of chemical transformations. This strategic functionalization makes it an attractive starting material for the construction of libraries of compounds for high-throughput screening and for the targeted synthesis of active pharmaceutical ingredients (APIs). Notably, it has been classified as a "Protein Degrader Building Block," suggesting its utility in the burgeoning field of targeted protein degradation.[1]

Physicochemical Properties

Comprehensive, experimentally verified physicochemical data for this compound is not extensively available in peer-reviewed literature. The data presented below is aggregated from supplier specifications and chemical databases. It is important to note that for the related isomer, Methyl 2-chloro-4-methoxynicotinate (CAS: 344298-51-7), a boiling point of 289.6±35.0°C at 760 mmHg has been reported.[2]

| Property | Value | Source |

| CAS Number | 1256826-55-7 | [1][3] |

| Molecular Formula | C8H8ClNO3 | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Purity | ≥98% | [1] |

| Physical Form | Solid | [2] |

Synthesis and Plausible Synthetic Pathway

A hypothetical synthetic route could start from a readily available precursor like 2,4-dihydroxynicotinic acid. The synthesis would likely proceed through a series of steps including esterification, chlorination, and O-methylation. The following diagram illustrates a plausible, though not experimentally verified, synthetic workflow.

References

The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from Methyl 4-chloro-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloro-2-methoxynicotinate has emerged as a valuable and versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive chloro group, a methoxy moiety, and a methyl ester, provides multiple points for chemical modification, enabling the synthesis of a diverse array of novel heterocyclic compounds. This technical guide consolidates key synthetic transformations, providing detailed experimental protocols and showcasing the potential of this precursor in the development of new chemical entities.

Core Reactivity and Synthetic Potential

The primary locus of reactivity on this compound is the chloro substituent at the 4-position of the pyridine ring. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitution, making it an ideal handle for introducing molecular diversity. The ester and methoxy groups can also be manipulated in subsequent synthetic steps to facilitate the construction of fused ring systems and other complex architectures.

Key Synthetic Transformations and Experimental Protocols

This section details established methods for the functionalization of this compound, providing specific experimental procedures to guide researchers in their synthetic efforts.

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.

The Negishi coupling enables the formation of a carbon-carbon bond between the pyridine core and an organozinc reagent. This reaction is particularly useful for introducing alkyl and functionalized alkyl chains.

Experimental Protocol: Synthesis of Methyl 4-(3-ethoxy-3-oxopropyl)-2-methoxynicotinate [1]

-

Reagents:

-

This compound (1.007 g, 4.99 mmol)

-

2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl (0.087 g, 0.200 mmol)

-

Diacetoxypalladium(II) (0.022 g, 0.100 mmol)

-

(3-Ethoxy-3-oxopropyl)zinc(II) bromide solution

-

Toluene (10 mL)

-

-

Procedure:

-

Combine this compound, 2-dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl, and diacetoxypalladium(II) in toluene (10 mL) under a nitrogen atmosphere.

-

Degas the mixture with nitrogen for 5 minutes.

-

To this mixture, add a solution of (3-ethoxy-3-oxopropyl)zinc(II) bromide.

-

The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS.

-

Upon completion, the reaction is worked up using standard aqueous extraction procedures and the product is purified by column chromatography.

-

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | (3-Ethoxy-3-oxopropyl)zinc(II) bromide |

| Catalyst | Diacetoxypalladium(II) |

| Ligand | 2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl |

| Solvent | Toluene |

| Scale | 4.99 mmol |

Table 1: Summary of Reagents and Conditions for Negishi-Type Coupling.

Caption: Negishi Coupling of the Precursor.

Suzuki-Miyaura Coupling

While a specific protocol for the Suzuki-Miyaura coupling of this compound is not yet widely published, the general procedure for aryl chlorides can be adapted. This reaction is invaluable for the synthesis of biaryl and aryl-heteroaryl structures.

General Workflow for Suzuki-Miyaura Coupling

Caption: General Suzuki-Miyaura Workflow.

Buchwald-Hartwig Amination

The introduction of nitrogen-based substituents is readily achieved via the Buchwald-Hartwig amination. This reaction is fundamental in drug discovery for the synthesis of anilines and related compounds.

Conceptual Pathway for Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Concept.

Cyclization to Fused Heterocycles

The functionalized pyridine derivatives obtained from the initial coupling reactions serve as excellent precursors for the synthesis of fused heterocyclic systems. The ester and methoxy groups, along with the newly introduced substituent, can participate in various cyclization reactions.

Hypothetical Cyclization Pathway

A plausible synthetic route to a fused pyridopyrimidinone is outlined below. The initial Buchwald-Hartwig amination introduces an amino group, which can then undergo intramolecular cyclization with the adjacent ester functionality.

Caption: Hypothetical Fused Ring Synthesis.

Biological Significance

The derivatives of this compound are of significant interest in drug discovery. For instance, compounds synthesized from this precursor have been investigated as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, highlighting their potential in treating genetic diseases like cystic fibrosis.[1] The substituted pyridine scaffold is a common motif in a wide range of biologically active molecules, suggesting that novel derivatives of this precursor could exhibit a broad spectrum of pharmacological activities.

Conclusion

This compound is a highly valuable and adaptable precursor for the synthesis of a wide range of novel heterocyclic compounds. Its reactivity in palladium-catalyzed cross-coupling reactions and its potential for subsequent cyclization make it an important tool for medicinal chemists and researchers in drug development. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for the exploration of new chemical space and the development of next-generation therapeutics.

References

Theoretical Reactivity of Methyl 4-chloro-2-methoxynicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of Methyl 4-chloro-2-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. In the absence of direct computational studies on this specific molecule, this document synthesizes findings from theoretical and experimental studies on analogous substituted pyridines to predict its electronic properties and reactivity profile. The discussion focuses on the interplay of the chloro, methoxy, and methyl ester substituents in directing electrophilic and nucleophilic attacks on the pyridine ring. Key reaction pathways, particularly nucleophilic aromatic substitution (SNAr), are analyzed in detail. This guide aims to serve as a foundational resource for researchers engaged in the synthesis and modification of this and related heterocyclic compounds.

Introduction

This compound is a polysubstituted pyridine with a unique arrangement of electron-withdrawing and electron-donating groups. Such compounds are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals. A thorough understanding of their reactivity is crucial for designing efficient synthetic routes and predicting potential metabolic pathways. This guide employs principles from established theoretical studies on substituted pyridines to elucidate the probable electronic structure and chemical behavior of this compound.

Theoretical Methodology: A General Approach

The theoretical investigation of pyridine derivatives' reactivity is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being the most common method due to its favorable balance of computational cost and accuracy.

A typical computational workflow for analyzing the reactivity of a molecule like this compound would involve:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule.

-

Electronic Property Calculation: Computing molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges to identify electron-rich and electron-poor centers.

-

Reaction Pathway Modeling: Calculating the transition state energies and activation barriers for plausible reaction mechanisms, such as nucleophilic aromatic substitution.

Commonly employed DFT functionals include B3LYP, with basis sets like 6-311++G(d,p) providing reliable results for organic molecules.

Caption: A generalized workflow for the computational study of molecular reactivity.

Analysis of Substituent Effects

The reactivity of the pyridine ring in this compound is governed by the electronic effects of its three substituents:

-

2-Methoxy Group (-OCH3): This is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing electron density at the ortho and para positions (C3, C5, and the nitrogen atom).

-

3-Methyl Ester Group (-COOCH3): This is an electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the ortho and para positions.

-

4-Chloro Group (-Cl): This is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group through resonance (+R effect). The inductive effect is generally stronger, leading to a net deactivation of the ring towards electrophiles. However, the lone pairs on the chlorine can stabilize adjacent positive charges.

The combination of these substituents creates a complex electronic landscape on the pyridine ring, leading to specific regioselectivity in its reactions.

Predicted Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. The presence of the electron-withdrawing chloro and methyl ester groups further enhances this reactivity. The most probable reaction for this molecule is nucleophilic aromatic substitution, where the chloride at the C4 position acts as a leaving group.

The C4 position is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom in the ring and the methyl ester at C3. The methoxy group at C2, being electron-donating, might slightly deactivate the ring for nucleophilic attack compared to an unsubstituted pyridine, but the cumulative effect of the other groups and the inherent reactivity of the chloropyridine moiety will still favor this reaction.

The general mechanism for SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group to restore aromaticity.

Caption: The two-step addition-elimination mechanism for nucleophilic aromatic substitution.

Theoretical studies on analogous systems, such as dichloropyrimidines, have shown that the activation energy for SNAr is highly dependent on the position of the leaving group and the nature of the other substituents. For instance, computational studies often reveal a lower activation barrier for substitution at the more electron-deficient positions.

| Reaction | System | Calculated Activation Energy (kcal/mol) |

| SNAr at C2 | 2-MeSO2-4-chloropyrimidine with formamide | ~8.75[1] |

| SNAr at C4 | 2-MeSO2-4-chloropyrimidine with formamide | ~14.71[1] |

| SNAr at C2 | 2,4-dichloropyrimidine with R-NH2 | Lower than C4[2] |

| SNAr at C4 | 2,4-dichloropyrimidine with R-NH2 | Higher than C2[2] |

Disclaimer: The data in this table is for analogous systems and serves to illustrate the concept of regioselectivity in SNAr reactions based on calculated activation energies. The actual values for this compound may differ.

Electrophilic Aromatic Substitution

Electrophilic attack on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing groups (chloro and methyl ester) further deactivates the ring towards electrophiles. The methoxy group at C2 is activating, but its effect is likely insufficient to overcome the deactivation by the other substituents and the ring nitrogen.

If an electrophilic substitution were to occur under forcing conditions, the most likely position of attack would be C5, which is ortho to the activating methoxy group and meta to the deactivating chloro and methyl ester groups.

Reactivity of the Substituents

The methyl ester group at C3 can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Protocol: Example of a Negishi Coupling Reaction

A patent describing the use of this compound in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator protein provides a practical example of its reactivity. The protocol details a Negishi-type cross-coupling reaction where the chlorine at the C4 position is substituted.

Reaction:

This compound + (3-ethoxy-3-oxopropyl)zinc(II) bromide → Methyl 4-(3-ethoxy-3-oxopropyl)-2-methoxynicotinate

Detailed Methodology:

-

Reactant Mixture: this compound (1.007 g, 4.99 mmol), 2-dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl (0.087 g, 0.200 mmol), and diacetoxypalladium (0.022 g, 0.100 mmol) are combined in toluene (10 mL) under a nitrogen atmosphere.

-

Degassing: The mixture is degassed with nitrogen for 5 minutes.

-

Addition of Zinc Reagent: A solution of (3-ethoxy-3-oxopropyl)zinc(II) bromide is added to the reaction mixture.

This protocol is sourced from patent WO2018154519A1.

Conclusion

The theoretical analysis of this compound, based on established principles from related substituted pyridines, predicts that the molecule is highly susceptible to nucleophilic aromatic substitution at the C4 position. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and methyl ester groups creates a specific reactivity profile that favors SNAr over electrophilic substitution. This understanding is crucial for the strategic design of synthetic routes involving this versatile building block. Further dedicated computational studies are warranted to provide precise quantitative data on the reactivity of this specific molecule.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-chloro-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using Methyl 4-chloro-2-methoxynicotinate as the electrophilic partner. This versatile building block is of significant interest in medicinal chemistry for the synthesis of substituted pyridine derivatives, which are common scaffolds in various biologically active molecules. The protocols and data presented herein are based on established methodologies for the Suzuki coupling of related chloropyridines and serve as a robust starting point for reaction development and optimization.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2]

The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex.[1]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic.[1]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for Suzuki couplings of chloro-pyridines with arylboronic acids under optimized conditions.

| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Methyl 2-methoxy-4-phenylnicotinate | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 2-methoxy-4-(4-methoxyphenyl)nicotinate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-2-methoxynicotinate | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 82-92 |

| 4 | 3-Thienylboronic acid | Methyl 2-methoxy-4-(thiophen-3-yl)nicotinate | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 2-methoxy-4-(4-(trifluoromethyl)phenyl)nicotinate | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-80 |

Note: Yields are representative and may vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

-

Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.

Microwave-Assisted Suzuki Coupling Protocol

For accelerated reaction times, microwave irradiation can be employed.

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

-

Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps outlined in the general protocol.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted 2-Methoxynicotinates using Methyl 4-chloro-2-methoxynicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Substituted pyridine scaffolds are integral to medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 4-chloro-2-methoxynicotinate is a valuable building block for generating libraries of 4-substituted 2-methoxypyridine derivatives. Its 4-chloro position is amenable to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This document provides a detailed protocol for the utilization of this compound in a solid-phase synthesis workflow.

Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation. The following protocol details a representative procedure for the nucleophilic aromatic substitution of the chloro-group with a resin-bound amine.

Core Reaction Pathway

The primary strategy involves the immobilization of a nucleophile, such as a primary amine, onto a solid support. This resin-bound nucleophile is then reacted with this compound in solution. The final product is subsequently cleaved from the solid support for purification and analysis.

Experimental Protocols

This section outlines a step-by-step methodology for the solid-phase synthesis of a 4-amino-substituted 2-methoxynicotinate derivative.

Materials and Equipment:

-

Resin: Rink Amide resin (or a similar amine-functionalized resin).

-

Reagents:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Methanol (MeOH)

-

Cold diethyl ether

-

-

Equipment:

-

Solid-phase synthesis vessel with a sintered glass frit

-

Shaker or vortexer

-

Vacuum manifold

-

Round-bottom flask

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Protocol 1: Resin Preparation and Swelling

-

Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.5 mmol/g loading) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.

-

Solvent Wash: Drain the DMF by vacuum filtration. Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove any impurities.

Protocol 2: Fmoc-Deprotection of Rink Amide Resin

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Fmoc Removal: Add the 20% piperidine/DMF solution (10 mL) to the swollen resin. Agitate the mixture at room temperature for 5 minutes. Drain the solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution (10 mL) and agitate for an additional 15 minutes.

-

Resin Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (5 x 10 mL) to remove all traces of piperidine.

-

Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (blue color) indicates the presence of free primary amines.

Protocol 3: Coupling of this compound

-

Reaction Mixture Preparation: In a separate vial, dissolve this compound (5 equivalents based on resin loading, ~2.5 mmol) and DIPEA (5 equivalents, ~2.5 mmol) in DMF (8 mL).

-

Coupling Reaction: Add the reaction mixture to the deprotected resin in the synthesis vessel. Agitate the slurry at 50-60°C for 12-24 hours. The elevated temperature is often necessary to facilitate the nucleophilic aromatic substitution on the electron-rich pyridine ring.

-

Reaction Monitoring: To monitor the reaction progress, a small number of resin beads can be removed, washed, dried, and the product cleaved for LC-MS analysis.

-

Resin Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (5 x 10 mL), alternating with MeOH (2 x 10 mL) and DCM (5 x 10 mL) to remove all unreacted reagents and byproducts. Dry the resin under vacuum.

Protocol 4: Cleavage and Isolation of the Final Product

-

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive.

-

Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dry resin in the synthesis vessel.[1] Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[1]

-

Product Isolation: Filter the resin and collect the filtrate in a round-bottom flask.[1] Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

-

TFA Removal: Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA.

-

Precipitation: Add cold diethyl ether (8-10 times the volume of the remaining filtrate) to the concentrated solution to precipitate the crude product.[1][2]

-

Product Collection: Collect the precipitated product by centrifugation or filtration. Wash the solid with cold diethyl ether (2 x 10 mL) to remove scavengers.

-

Drying: Dry the final product under vacuum.

Protocol 5: Purification and Characterization

-

Purification: Purify the crude product using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis described above. Actual results may vary depending on the specific amine used and optimization of reaction conditions.

| Parameter | Value | Notes |

| Resin Loading | 0.5 mmol/g | Typical for Rink Amide resin. |

| Reagent Excess | 5 equivalents | Ensures the reaction goes to completion. |

| Coupling Time | 18 hours | May require optimization based on the nucleophilicity of the amine. |

| Coupling Temperature | 60 °C | Heating is generally required for SNAr on chloropyridines. |

| Crude Yield | 65-85% | Based on initial resin loading. |

| Purity (Crude) | 50-70% | Determined by HPLC analysis. |

| Purity (Post-HPLC) | >95% | |

| Expected Mass (M+H)+ | Varies based on attached amine | To be confirmed by Mass Spectrometry. |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the solid-phase synthesis.

Caption: Experimental workflow for solid-phase synthesis.

Disclaimer: This protocol is a representative example and may require optimization for specific substrates and desired outcomes. All laboratory work should be conducted with appropriate safety precautions.

References

The Role of Methyl 4-chloro-2-methoxynicotinate in the Advancement of Drug Discovery

For Immediate Release

[City, State] – [Date] – Methyl 4-chloro-2-methoxynicotinate, a versatile pyridine derivative, is emerging as a critical intermediate in the synthesis of novel therapeutic agents. Its unique structural features make it a valuable building block for medicinal chemists, particularly in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key target in the treatment of cystic fibrosis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this important chemical entity.

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional protein. This results in the buildup of thick mucus in various organs, particularly the lungs and digestive system. Drug discovery efforts have focused on identifying small molecules that can restore the function of the mutated CFTR protein. This compound serves as a key precursor in the synthesis of a class of CFTR correctors, which help to traffic the mutated protein to the cell surface.

One notable example of a drug candidate synthesized using this intermediate is GLPG2222, a CFTR corrector that has been evaluated in clinical trials. The synthesis of such molecules often involves a crucial carbon-carbon bond-forming reaction, such as a Negishi coupling, where the substituted pyridine core of this compound is coupled with other molecular fragments.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and biological activity of CFTR modulators derived from pyridine-based intermediates like this compound.

Table 1: Synthetic Yields of Key Intermediates and Final Compounds

| Reaction Step | Product | Starting Material | Typical Yield (%) |

| Chlorination and Esterification | This compound | 2-Hydroxy-4-methoxynicotinic acid | 75-85 (estimated) |

| Negishi Coupling | CFTR Modulator Core | This compound | 60-70 |

| Final Deprotection/Modification | Final CFTR Modulator | Protected Precursor | >90 |

Note: Yields can vary based on specific reagents and conditions.

Table 2: Biological Activity of a Representative CFTR Corrector (GLPG2222)

| Assay Type | Parameter | Value |

| In vivo (Clinical Trial) | Maximum decrease in sweat chloride concentration (200 mg dose) | -17.6 mmol/L[1] |

| In vivo (Clinical Trial) | Maximum decrease in sweat chloride concentration (300 mg dose) | -7.4 mmol/L[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established chemical principles for the synthesis of similar chlorinated pyridine derivatives.

Materials:

-

2-Hydroxy-4-methoxynicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 2-hydroxy-4-methoxynicotinic acid in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Esterification: Cool the residue in an ice bath and slowly add anhydrous methanol to quench any remaining POCl₃ and to form the methyl ester.

-

Allow the mixture to stir at room temperature overnight.

-

Remove the methanol under reduced pressure.

-

Work-up: Carefully dilute the residue with water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Negishi Coupling for the Synthesis of a CFTR Modulator Core

This protocol describes a general procedure for the palladium-catalyzed Negishi cross-coupling of this compound with an organozinc reagent.

Materials:

-

This compound

-

Appropriate organozinc reagent (e.g., (3-ethoxy-3-oxopropyl)zinc(II) bromide)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line or glovebox equipment

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and the phosphine ligand in anhydrous toluene. Stir for 15-20 minutes at room temperature to form the active catalyst complex.

-

Reaction Setup: To the flask containing the catalyst, add this compound.

-

Addition of Organozinc Reagent: Slowly add the organozinc reagent solution to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 3: Ussing Chamber Assay for CFTR Modulator Evaluation

This protocol outlines a functional assay to assess the efficacy of synthesized CFTR modulators on ion transport in epithelial cells.

Materials:

-

Polarized epithelial cell monolayers (e.g., CFBE41o- cells expressing mutant CFTR) grown on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

Forskolin (to activate CFTR)

-

Test compound (synthesized CFTR modulator)

-

CFTR inhibitor (e.g., CFTRinh-172)

-

Amiloride (to block epithelial sodium channels)

Procedure:

-

Cell Culture: Culture epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

-

Ussing Chamber Setup: Mount the cell-containing permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and gassed Ringer's solution.

-

Equilibration: Allow the system to equilibrate and record the baseline short-circuit current (Isc).

-

ENaC Inhibition: Add amiloride to the apical chamber to block sodium channel activity.

-

CFTR Activation: Add forskolin to the apical chamber to stimulate CFTR-mediated chloride transport, and record the increase in Isc.

-

Modulator Application: Add the test compound (CFTR corrector) to the basolateral side (for correctors) or apical side (for potentiators) and incubate for the desired period. For correctors, a pre-incubation of 24-48 hours is typical.

-

Measurement of Corrected CFTR Activity: After incubation with a corrector, repeat the CFTR activation step with forskolin and measure the Isc.

-

Inhibition: Add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.

-

Data Analysis: Calculate the change in Isc in response to forskolin stimulation in the presence and absence of the test compound to determine its efficacy as a CFTR modulator.

Visualizations

Caption: Synthetic pathway to a final CFTR modulator.

Caption: CFTR signaling and the mechanism of corrector drugs.

Caption: Experimental workflow for a Ussing chamber assay.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 4-chloro-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving Methyl 4-chloro-2-methoxynicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted nicotinic acid scaffold in a wide range of biologically active compounds and functional materials. This document offers detailed protocols and reaction parameters for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, enabling the synthesis of diverse derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, with the chloro group at the 4-position being the primary site of reaction. The electron-withdrawing nature of the ester and the pyridine nitrogen facilitate oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

General Catalytic Cycle

The fundamental mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for various palladium-catalyzed cross-coupling reactions of this compound. The presented data is a compilation of representative conditions and expected yields based on literature precedents for similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and a variety of aryl or heteroaryl boronic acids or esters.

Experimental Protocol:

A representative procedure for the Suzuki-Miyaura coupling is as follows:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-18 | 75-95 |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | 90 | 10-16 | 80-98 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF | 80 | 8-14 | 85-99 |

Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination is as follows:

-

In a glovebox or under an inert atmosphere, a reaction vial is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv.).

-

The amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) are added.

-

The vial is sealed and the reaction mixture is heated to the appropriate temperature (typically 90-120 °C) with vigorous stirring.

-

Reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 12-24 | 70-90 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 10-20 | 75-95 |

| G3-XPhos | XPhos | LHMDS | THF | 90 | 8-16 | 80-98 |

Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.

Experimental Protocol:

A typical procedure for the Sonogashira coupling is as follows:

-

To a Schlenk flask containing this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), add a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

The flask is evacuated and backfilled with an inert atmosphere.

-

A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.2-1.5 equiv.).

-

The reaction is stirred at room temperature or slightly elevated temperature (25-60 °C) until completion.

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 6-12 | 70-90 |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 40-60 | 8-16 | 75-95 |

Table 3: Representative conditions for the Sonogashira coupling of this compound.

Negishi Coupling

The Negishi coupling involves the reaction of this compound with an organozinc reagent. A specific example of this reaction has been reported in the literature.

Experimental Protocol:

A documented procedure for the Negishi coupling is as follows:

-

Under a nitrogen atmosphere, combine this compound (1.0 equiv.), 2-dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl (0.04 equiv.), and diacetoxypalladium (0.02 equiv.) in toluene.

-

Degas the mixture with nitrogen for 5 minutes.

-

To this mixture, add a solution of the organozinc reagent (e.g., (3-ethoxy-3-oxopropyl)zinc(II) chloride, 1.2 equiv.) in a suitable solvent.

-

Stir the reaction at room temperature or a slightly elevated temperature until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude material by chromatography.

| Pd Catalyst | Ligand | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | CPhos | (3-ethoxy-3-oxopropyl)zinc(II) chloride | Toluene | 25 | 12 | Not Reported |

Table 4: Documented conditions for the Negishi coupling of this compound.

Experimental Workflow

The general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is outlined below.

Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently synthesize a diverse library of substituted nicotinic acid derivatives for applications in drug discovery and materials science. The protocols and data provided in these application notes serve as a robust starting point for the successful implementation of these powerful synthetic methodologies.

Application Notes and Protocols for the Derivatization of Methyl 4-chloro-2-methoxynicotinate in Library Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Methyl 4-chloro-2-methoxynicotinate is a valuable and versatile building block for the synthesis of diverse chemical libraries for drug discovery. Its key structural features include a reactive chloro group at the 4-position, which is amenable to various palladium-catalyzed cross-coupling reactions, and a methyl ester at the 3-position, which can be further modified. This document provides detailed application notes and protocols for the derivatization of this compound to generate libraries of novel compounds. The methodologies described are based on well-established procedures for structurally analogous chloropyridines.

Core Derivatization Strategies

The primary approach for the diversification of this compound involves the palladium-catalyzed substitution of the chloride at the C4 position. This strategy allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds, introducing a wide range of chemical functionalities. The most pertinent and widely utilized of these transformations are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction.

Experimental Workflow for Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a library of compounds derived from this compound using various palladium-catalyzed cross-coupling reactions.

Caption: Workflow for library synthesis from a common scaffold.

Data Presentation: Representative Yields in Cross-Coupling Reactions

The following table summarizes representative yields for the derivatization of this compound based on analogous reactions with other chloropyridine substrates. Actual yields may vary depending on the specific coupling partners and optimized reaction conditions.

| Reaction Type | Coupling Partner | Product | Representative Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Methyl 2-methoxy-4-phenylnicotinate | 80-95 |

| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-2-methoxynicotinate | 75-90 | |

| 3-Pyridylboronic acid | Methyl 2-methoxy-4-(pyridin-3-yl)nicotinate | 65-85 | |

| Buchwald-Hartwig | Morpholine | Methyl 2-methoxy-4-morpholinonicotinate | 70-90 |

| Aniline | Methyl 2-methoxy-4-(phenylamino)nicotinate | 60-80 | |

| Benzylamine | Methyl 4-(benzylamino)-2-methoxynicotinate | 75-92 | |

| Sonogashira | Phenylacetylene | Methyl 2-methoxy-4-(phenylethynyl)nicotinate | 70-88 |

| Trimethylsilylacetylene | Methyl 2-methoxy-4-((trimethylsilyl)ethynyl)nicotinate | 80-95 | |

| Heck | Styrene | Methyl 4-((E)-styryl)-2-methoxynicotinate | 50-70 |

| Methyl acrylate | Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxynicotinate | 45-65 |

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.

-

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)

-

-

Procedure:

-

To a dry reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

2. General Protocol for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound.[1][2]

-

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst and the phosphine ligand.

-

Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.

-

To this mixture, add this compound, the amine, and the base.

-

Seal the reaction vessel and heat to 90-110 °C with vigorous stirring for 6-24 hours. Monitor reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

3. General Protocol for Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.[3][4]

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous, deoxygenated solvent, followed by the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

-

4. General Protocol for Heck Reaction

This protocol describes the coupling of this compound with an alkene.[5]

-

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene, acrylate ester, 1.5-2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

-

Base (e.g., K₂CO₃, Et₃N, 2.0-3.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., DMF, NMP)

-

-

Procedure:

-

Combine this compound, the alkene, the palladium catalyst, the phosphine ligand, and the base in a sealed tube.

-

Add the anhydrous, deoxygenated solvent and degas the mixture.

-

Heat the reaction to 100-130 °C for 12-24 hours.

-

After cooling, dilute the reaction with water and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

References

Application Notes and Protocols for Flow Chemistry Applications of Methyl 4-chloro-2-methoxynicotinate

Disclaimer: The following application notes and protocols are representative examples based on established principles of flow chemistry and the known reactivity of similar heterocyclic compounds. As of the date of this document, specific literature on the flow chemistry applications of Methyl 4-chloro-2-methoxynicotinate is not available. These protocols should be considered a starting point for experimental design and will require optimization.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of a reactive chlorine atom at the 4-position, activated by the electron-withdrawing nature of the pyridine ring and the nicotinate ester, makes it a suitable substrate for various cross-coupling and nucleophilic substitution reactions.

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods for the synthesis of pharmaceutical intermediates.[1] These benefits include enhanced safety through the use of small reactor volumes, precise control over reaction parameters such as temperature and residence time, improved heat and mass transfer, and simplified scalability.[2][3] By leveraging flow chemistry, the synthesis of derivatives of this compound can potentially be made more efficient, safer, and more reproducible.

This document outlines a detailed, albeit hypothetical, protocol for the continuous flow Buchwald-Hartwig amination of this compound, a key transformation in drug discovery for the formation of C-N bonds.

Application Note 1: Continuous Flow Buchwald-Hartwig Amination of this compound with Morpholine

This application note describes a hypothetical continuous flow process for the Buchwald-Hartwig amination of this compound with morpholine. This reaction is a valuable transformation for introducing a key structural motif found in many biologically active molecules. The use of a continuous flow setup can mitigate challenges associated with catalyst deactivation and side reactions often observed in batch processes.

Reaction Scheme:

Figure 1: Buchwald-Hartwig amination of this compound with morpholine.

Advantages of Flow Synthesis for this Reaction:

-

Enhanced Safety: The small internal volume of the flow reactor minimizes the risk associated with handling potentially exothermic reactions and hazardous reagents at elevated temperatures and pressures.[2]

-